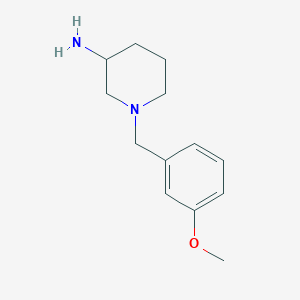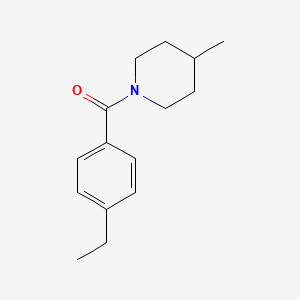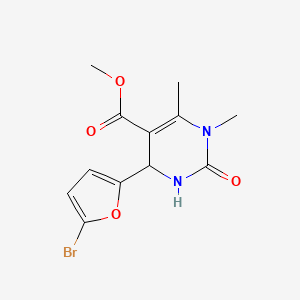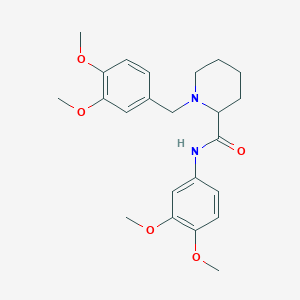
1-(3-methoxybenzyl)-3-piperidinamine
説明
1-(3-methoxybenzyl)-3-piperidinamine, also known as MBP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(3-methoxybenzyl)-3-piperidinamine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been found to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, movement, and cognition. This compound has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells. This compound has also been found to improve motor function in animal models of Parkinson's disease. These effects are thought to be due to the modulation of neurotransmitter systems in the brain and the inhibition of inflammatory mediators.
実験室実験の利点と制限
1-(3-methoxybenzyl)-3-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to obtain pure samples of this compound, and it can be unstable under certain conditions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for the study of 1-(3-methoxybenzyl)-3-piperidinamine. One area of interest is the development of this compound-based drugs for the treatment of Parkinson's disease. Another area of interest is the investigation of this compound as a potential anti-inflammatory agent for the treatment of conditions such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a neurotransmitter modulator.
合成法
The synthesis of 1-(3-methoxybenzyl)-3-piperidinamine involves the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
1-(3-methoxybenzyl)-3-piperidinamine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential as a neurotransmitter modulator and a drug for the treatment of Parkinson's disease.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-2-4-11(8-13)9-15-7-3-5-12(14)10-15/h2,4,6,8,12H,3,5,7,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMINKSKHTHKJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257187 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044766-86-0 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044766-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)
![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)


![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)

![2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4961480.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)
![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)


![4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4961508.png)